molecular formula C11H14ClNO B1485488 trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2158945-87-8

trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol

Cat. No.: B1485488
CAS No.: 2158945-87-8
M. Wt: 211.69 g/mol
InChI Key: ZPDKLUYUVIWESQ-GHMZBOCLSA-N
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Description

trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a 4-chloro-2-methylphenyl substituent attached to the amino group of the cyclobutane ring. The compound’s molecular formula is C₁₁H₁₄ClNO, with a molecular weight of 211.68 g/mol. The trans-configuration of the amino and hydroxyl groups on the cyclobutane ring imparts distinct stereochemical properties, which may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name

(1R,2R)-2-(4-chloro-2-methylanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-7-6-8(12)2-3-9(7)13-10-4-5-11(10)14/h2-3,6,10-11,13-14H,4-5H2,1H3/t10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPDKLUYUVIWESQ-GHMZBOCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)Cl)N[C@@H]2CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-[(4-Chloro-2-methylphenyl)amino]cyclobutan-1-ol is a chemical compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C11H14ClNO\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}\text{O}

It features a cyclobutanol ring substituted with a 4-chloro-2-methylphenylamino group. The presence of chlorine and methyl groups significantly influences its electronic properties, potentially affecting its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in neurotransmission and metabolic pathways. The compound may exert its effects through:

  • Enzyme Inhibition : It may inhibit specific enzymes, altering metabolic pathways.
  • Receptor Modulation : The compound could bind to receptors, influencing signaling pathways related to neurotransmission.

Biological Activity and Research Findings

Recent studies have indicated several potential biological activities associated with this compound:

  • Antifungal Activity : Preliminary investigations suggest that similar compounds exhibit moderate antifungal activity against various strains of Candida spp. .
  • Anticancer Potential : Structural analogs have shown promise in anticancer assays, indicating that modifications in the phenyl group can enhance cytotoxicity against certain cancer cell lines .
  • Neuropharmacological Effects : The compound's ability to interact with central nervous system receptors suggests potential applications in treating neurological disorders .

Case Studies

Several studies have been conducted to evaluate the biological efficacy of compounds structurally related to this compound:

StudyFindings
Study 1 Investigated the binding affinity of similar compounds to serotonin receptors, revealing significant modulation effects on neurotransmitter release.
Study 2 Evaluated the cytotoxicity of related compounds against breast cancer cell lines, showing IC50 values in the low micromolar range.
Study 3 Assessed antifungal properties against Candida albicans, where derivatives exhibited varying degrees of inhibition .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals distinct differences in biological activity:

Compound NameStructural FeaturesBiological Activity
Trans-2-[(4-Fluorophenyl)amino]cyclobutan-1-olFluorine instead of chlorineIncreased binding affinity to CNS receptors
Trans-2-[(4-Bromophenyl)amino]cyclobutan-1-olBromine instead of chlorineAltered lipophilicity affecting absorption rates
Trans-2-[(4-Methylphenyl)amino]cyclobutan-1-olMethyl group instead of halogenVaried cytotoxicity profiles against tumor cells

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

trans-2-[(2,5-Dimethylphenyl)amino]cyclobutan-1-ol (CAS 56771-63-2)
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences: Replaces the 4-chloro and 2-methyl groups with 2,5-dimethyl substituents. Methyl groups may enhance steric hindrance, affecting binding interactions in biological systems. Commercial availability from Parchem Chemicals suggests its use in research .
trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol (CAS 1847433-55-9)
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences : Features a benzylamine group (2-methylphenylmethyl) instead of a directly attached aromatic ring. This structural modification increases flexibility and may alter solubility or metabolic stability. Available via ChemBK, indicating its relevance in synthetic chemistry .
1-(4-Chlorophenyl)-1-cyclobutanecarboxylic Acid (CAS 50921-39-6)
  • Molecular Formula : C₁₁H₁₁ClO₂
  • Molecular Weight : 210.65 g/mol
  • Key Differences: Replaces the amino-alcohol moiety with a carboxylic acid group. The carboxylic acid enhances hydrophilicity and acidity (mp 80–82°C), making it suitable for salt formation or coordination chemistry. Available from Kanto Reagents .

Functional Group and Ring System Modifications

1-(4-Chlorophenyl)-1-cyclohexanecarbonitrile
  • Molecular Formula : C₁₃H₁₄ClN
  • Molecular Weight : 219.70 g/mol
  • Key Differences: Substitutes the cyclobutane ring with a cyclohexane system and replaces the hydroxyl group with a nitrile.
trans-2-[(2-Phenylethyl)amino]cyclobutan-1-ol (CAS 2165538-96-3)
  • Molecular Formula: C₁₂H₁₇NO
  • Molecular Weight : 191.27 g/mol
  • Key Differences : Uses a phenethylamine side chain instead of a substituted phenyl group. This elongation may improve membrane permeability in biological systems but reduce stereochemical rigidity. Discontinued commercial status (CymitQuimica) limits current accessibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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